2,6-Bis(dodecyloxy)benzaldehyde
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Overview
Description
2,6-Bis(dodecyloxy)benzaldehyde: is an organic compound with the molecular formula C31H54O3 . It is characterized by the presence of two dodecyloxy groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Bis(dodecyloxy)benzaldehyde can be synthesized through the reaction of benzaldehyde with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dodecyloxy groups on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2,6-Bis(dodecyloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dodecyloxy groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2,6-Bis(dodecyloxy)benzoic acid.
Reduction: 2,6-Bis(dodecyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis(dodecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(dodecyloxy)benzaldehyde involves its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Dodecyloxy Groups: Provide hydrophobic interactions that can influence the compound’s behavior in different environments.
Comparison with Similar Compounds
2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of dodecyloxy groups.
2,6-Diethoxybenzaldehyde: Contains ethoxy groups instead of dodecyloxy groups.
Uniqueness: 2,6-Bis(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which impart distinct hydrophobic properties and influence its reactivity and applications compared to compounds with shorter alkoxy chains.
Properties
IUPAC Name |
2,6-didodecoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-26-33-30-24-23-25-31(29(30)28-32)34-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKGKFSBBAHMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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